molecular formula C17H16FN3O4 B5797825 N-(4-fluoro-3-nitrophenyl)-3-(isobutyrylamino)benzamide

N-(4-fluoro-3-nitrophenyl)-3-(isobutyrylamino)benzamide

Cat. No. B5797825
M. Wt: 345.32 g/mol
InChI Key: YASSMSJATLHPPW-UHFFFAOYSA-N
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Description

N-(4-fluoro-3-nitrophenyl)-3-(isobutyrylamino)benzamide, also known as Compound A, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(4-fluoro-3-nitrophenyl)-3-(isobutyrylamino)benzamide A involves its ability to bind to the active site of enzymes and inhibit their activity. It has been shown to have a high binding affinity for several enzymes, including cathepsin B, a protease involved in cancer progression, and c-Jun N-terminal kinase (JNK), a kinase involved in inflammation and cell death.
Biochemical and Physiological Effects:
N-(4-fluoro-3-nitrophenyl)-3-(isobutyrylamino)benzamide A has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth and migration, the reduction of inflammation, and the prevention of cell death. It has also been shown to have a neuroprotective effect in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-fluoro-3-nitrophenyl)-3-(isobutyrylamino)benzamide A for lab experiments is its high potency and selectivity, which allows for precise targeting of specific enzymes. However, its high potency can also lead to off-target effects and toxicity at higher concentrations, which must be carefully monitored. Additionally, the synthesis of N-(4-fluoro-3-nitrophenyl)-3-(isobutyrylamino)benzamide A can be complex and time-consuming, limiting its availability for research purposes.

Future Directions

There are several future directions for the research and development of N-(4-fluoro-3-nitrophenyl)-3-(isobutyrylamino)benzamide A. One potential area of application is in the development of cancer therapies, as it has shown promising results in inhibiting cancer cell growth and migration. Additionally, the neuroprotective effects of N-(4-fluoro-3-nitrophenyl)-3-(isobutyrylamino)benzamide A suggest its potential use in the treatment of neurodegenerative diseases. Further research is needed to fully understand the mechanism of action and potential applications of N-(4-fluoro-3-nitrophenyl)-3-(isobutyrylamino)benzamide A in various fields.

Synthesis Methods

N-(4-fluoro-3-nitrophenyl)-3-(isobutyrylamino)benzamide A can be synthesized through a multistep reaction process, starting with the reaction of 4-fluoro-3-nitroaniline with isobutyric anhydride to produce N-(4-fluoro-3-nitrophenyl)isobutyramide. This intermediate is then reacted with benzoyl chloride in the presence of a base to form N-(4-fluoro-3-nitrophenyl)-3-(isobutyrylamino)benzamide A. The synthesis of N-(4-fluoro-3-nitrophenyl)-3-(isobutyrylamino)benzamide A has been optimized to achieve high yields and purity.

Scientific Research Applications

N-(4-fluoro-3-nitrophenyl)-3-(isobutyrylamino)benzamide A has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and molecular biology. It has been shown to have potent inhibitory activity against several enzymes, including proteases and kinases, making it a promising candidate for drug development.

properties

IUPAC Name

N-(4-fluoro-3-nitrophenyl)-3-(2-methylpropanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O4/c1-10(2)16(22)19-12-5-3-4-11(8-12)17(23)20-13-6-7-14(18)15(9-13)21(24)25/h3-10H,1-2H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YASSMSJATLHPPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluoro-3-nitrophenyl)-3-[(2-methylpropanoyl)amino]benzamide

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